Rizatriptan N-oxide is a potential impurity found in commercial preparations of rizatriptan . It is a degradation product formed under oxidative conditions .
The synthesis of Rizatriptan involves the construction of an indole ring on 3-Methyl-4-nitrobenzoic acid methyl ester by Leimgruber-Batcho reaction . The indole intermediate obtained is then further converted to rizatriptan, a triptan-class compound .
The molecular formula of Rizatriptan N-oxide is C15H19N5O . Its average mass is 285.344 Da and its monoisotopic mass is 285.158966 Da .
The molecular formula of Rizatriptan N-oxide is C15H19N5O . Its average mass is 285.344 Da and its monoisotopic mass is 285.158966 Da .
Rizatriptan N-oxide is classified as a pharmaceutical impurity and metabolite of rizatriptan, specifically identified by the CAS number 260435-42-5. It is structurally related to the active ingredient in the migraine medication rizatriptan benzoate, which is marketed under the brand name Maxalt® . The compound's molecular formula is with a molecular weight of 285.34 g/mol .
The synthesis of Rizatriptan N-oxide can be achieved through various methods. One notable process involves the oxidative conversion of rizatriptan benzoate using a catalytic system comprising ruthenium(III) chloride and iridium(III) chloride in the presence of N-haloamines. This method has been explored for its efficiency and scope in producing Rizatriptan N-oxide from its parent compound .
Another synthesis route for rizatriptan itself involves the reaction of 4-hydrazinophenylmethyl-1,2,4-triazole dihydrochloride with 4-N,N-dimethylaminobutanal dimethylacetal under acidic conditions (e.g., hydrochloric acid), leading to the formation of crude rizatriptan base. This base can then be purified and converted to its benzoate salt for commercial use .
The molecular structure of Rizatriptan N-oxide can be represented by the following details:
C[N+](C)([O-])CCc1c[nH]c2ccc(Cn3cncn3)cc12
InChI=1S/C15H19N5O/c1-20(2,21)6-5-13-8-17-15-4-3-12(7-14(13)15)9-19-11-16-10-18-19/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3
The structure features a triazole ring and an indole moiety, characteristic of many tryptamine derivatives. The presence of an N-oxide functional group indicates oxidation at the nitrogen atom in the side chain .
Rizatriptan N-oxide participates in various chemical reactions primarily involving oxidation processes. The conversion from rizatriptan benzoate to Rizatriptan N-oxide has been studied extensively. The reaction typically requires specific catalysts and conditions to promote efficient conversion while minimizing byproducts. For instance, the use of ruthenium(III) and iridium(III) catalysts has shown promising results in optimizing this transformation under mild conditions .
Rizatriptan functions as a selective agonist for serotonin receptors (specifically 5-HT_1B and 5-HT_1D), which are implicated in vasoconstriction and inhibition of pro-inflammatory neuropeptide release during migraine attacks. The mechanism involves binding to these receptors in cerebral blood vessels and trigeminal neurons, leading to reduced vasodilation and alleviation of migraine symptoms. While Rizatriptan N-oxide does not have documented therapeutic action on its own, understanding its formation from rizatriptan helps elucidate metabolic pathways relevant to drug efficacy and safety .
The physical properties of Rizatriptan N-oxide include:
Chemical properties include its solubility in various organic solvents due to its polar functional groups. The compound is typically stored at low temperatures (-20°C) to maintain stability .
Rizatriptan N-oxide serves primarily as an impurity reference standard in pharmaceutical analytical testing. Its characterization is crucial for quality control processes during the synthesis of rizatriptan formulations. Furthermore, understanding its formation can provide insights into metabolic pathways that could influence drug development strategies for migraine therapies.
CAS No.: 109434-24-4
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 2221-82-1
CAS No.: 75023-40-4